

Application Notes: Protocols for the Selective N-Arylation of 2-Aminophenol

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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)aniline

Cat. No.: B029517

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These application notes provide detailed experimental protocols for the selective N-arylation of 2-aminophenol, a crucial transformation in the synthesis of valuable motifs for pharmaceuticals, agrochemicals, and materials science. The protocols focus on two of the most prevalent and effective methods: the Copper-Catalyzed Ullmann Condensation and the Palladium-Catalyzed Buchwald-Hartwig Amination.

Introduction

The selective N-arylation of 2-aminophenol presents a synthetic challenge due to the presence of two nucleophilic sites, the amino group and the hydroxyl group, which can lead to mixtures of N- and O-arylated products. However, effective catalytic systems have been developed to achieve high chemoselectivity for the desired N-arylated product. For 2-aminophenol, N-arylation is often favored, which is sometimes attributed to the potential for the substrate to form a stabilizing five-membered chelate ring with the metal catalyst.^[1] This document outlines optimized protocols for both copper and palladium-based systems, providing researchers with the necessary details for successful implementation.

Copper-Catalyzed N-Arylation of 2-Aminophenol (Ullmann Condensation)

The Ullmann condensation is a classic method for forming carbon-heteroatom bonds. Modern protocols have improved upon the traditionally harsh conditions. For the N-arylation of 2-

aminophenol, a ligand-free copper(I) iodide system provides excellent selectivity and yields.^[1]
^[2]

Experimental Protocol

Materials:

- Copper(I) iodide (CuI)
- 2-Aminophenol
- Aryl iodide
- Potassium carbonate (K_2CO_3) or Cesium carbonate (Cs_2CO_3)
- 1,4-Dioxane (anhydrous)
- Nitrogen or Argon gas supply
- Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or oven-dried round-bottom flask with condenser)
- Magnetic stirrer and heating mantle/oil bath

Procedure:

- **Reaction Setup:** To an oven-dried Schlenk tube containing a magnetic stir bar, add CuI (5-10 mol%), the appropriate base (e.g., K_2CO_3 , 2.0 equivalents), 2-aminophenol (1.2 equivalents), and the aryl iodide (1.0 equivalent).
- **Inert Atmosphere:** Seal the tube with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
- **Solvent Addition:** Add anhydrous 1,4-dioxane (to achieve a concentration of 0.1-0.2 M with respect to the aryl iodide) via syringe.
- **Reaction:** Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously.

- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
- **Extraction:** Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-aminophenol.

Palladium-Catalyzed N-Arylation of 2-Aminophenol (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.^{[3][4]} The use of specialized phosphine ligands is crucial for achieving high efficiency and selectivity.

Experimental Protocol

Materials:

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) or a suitable Pd-precatalyst
- A sterically hindered biarylphosphine ligand (e.g., BrettPhos)
- 2-Aminophenol
- Aryl halide (bromide, chloride, or triflate)
- A non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu) or potassium carbonate (K_2CO_3))
- Anhydrous solvent (e.g., toluene or tert-butanol)
- Nitrogen or Argon gas supply

- Standard glassware for inert atmosphere reactions

Procedure:

- **Reaction Setup:** In a glovebox or under a stream of inert gas, add the palladium source (e.g., $\text{Pd}(\text{OAc})_2$, 1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (1.4 equivalents) to an oven-dried reaction vessel with a stir bar.
- **Reagent Addition:** Add the aryl halide (1.0 equivalent) and 2-aminophenol (1.2 equivalents).
- **Solvent Addition:** Add the anhydrous solvent (e.g., toluene) via syringe.
- **Inert Atmosphere:** Seal the vessel and ensure it remains under a positive pressure of inert gas.
- **Reaction:** Heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
- **Monitoring:** Follow the reaction's progress by TLC or GC-MS.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic phase over anhydrous Na_2SO_4 , filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Data Presentation

The following table summarizes the results for the copper-catalyzed N-arylation of 2-aminophenol with various aryl iodides, demonstrating the scope and efficiency of the protocol.

[\[1\]](#)[\[2\]](#)

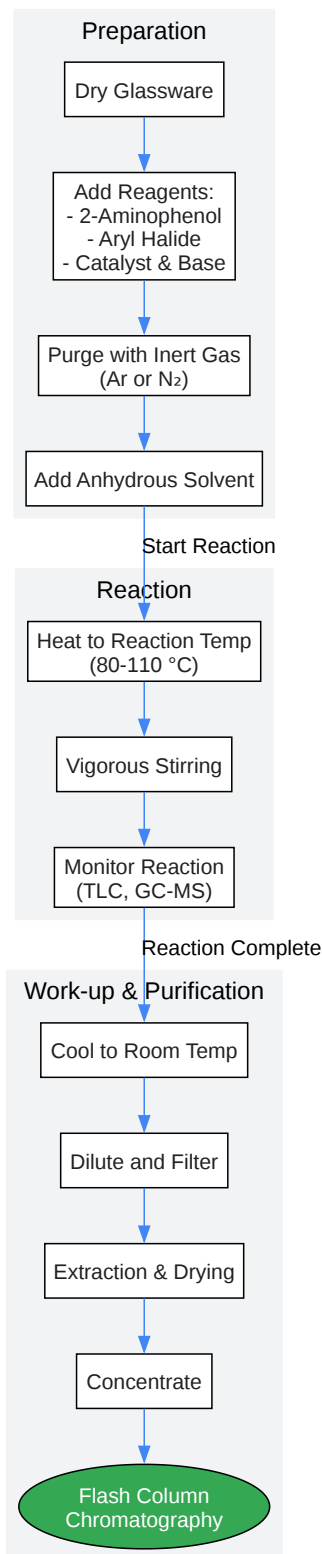
Entry	Aryl Iodide	Product	Yield (%)
1	Iodobenzene	2-(Phenylamino)phenol	91
2	1-Iodo-4-methylbenzene	2-((4-Methylphenyl)amino)phenol	94
3	1-Iodo-4-methoxybenzene	2-((4-Methoxyphenyl)amino)phenol	95
4	1-Iodo-4-chlorobenzene	2-((4-Chlorophenyl)amino)phenol	85
5	1-Iodo-3-methylbenzene	2-((3-Methylphenyl)amino)phenol	92
6	2-Iodopyridine	2-(Pyridin-2-ylamino)phenol	86
7	3-Iodopyridine	2-(Pyridin-3-ylamino)phenol	89

Reaction Conditions: 2-Aminophenol (1.2 mmol), Aryl Iodide (1.0 mmol), CuI (0.1 mmol), K₃PO₄ (2.0 mmol), 1,4-Dioxane (1.0 mL), 110 °C, 24 h. Yields are for isolated products.

Mandatory Visualization

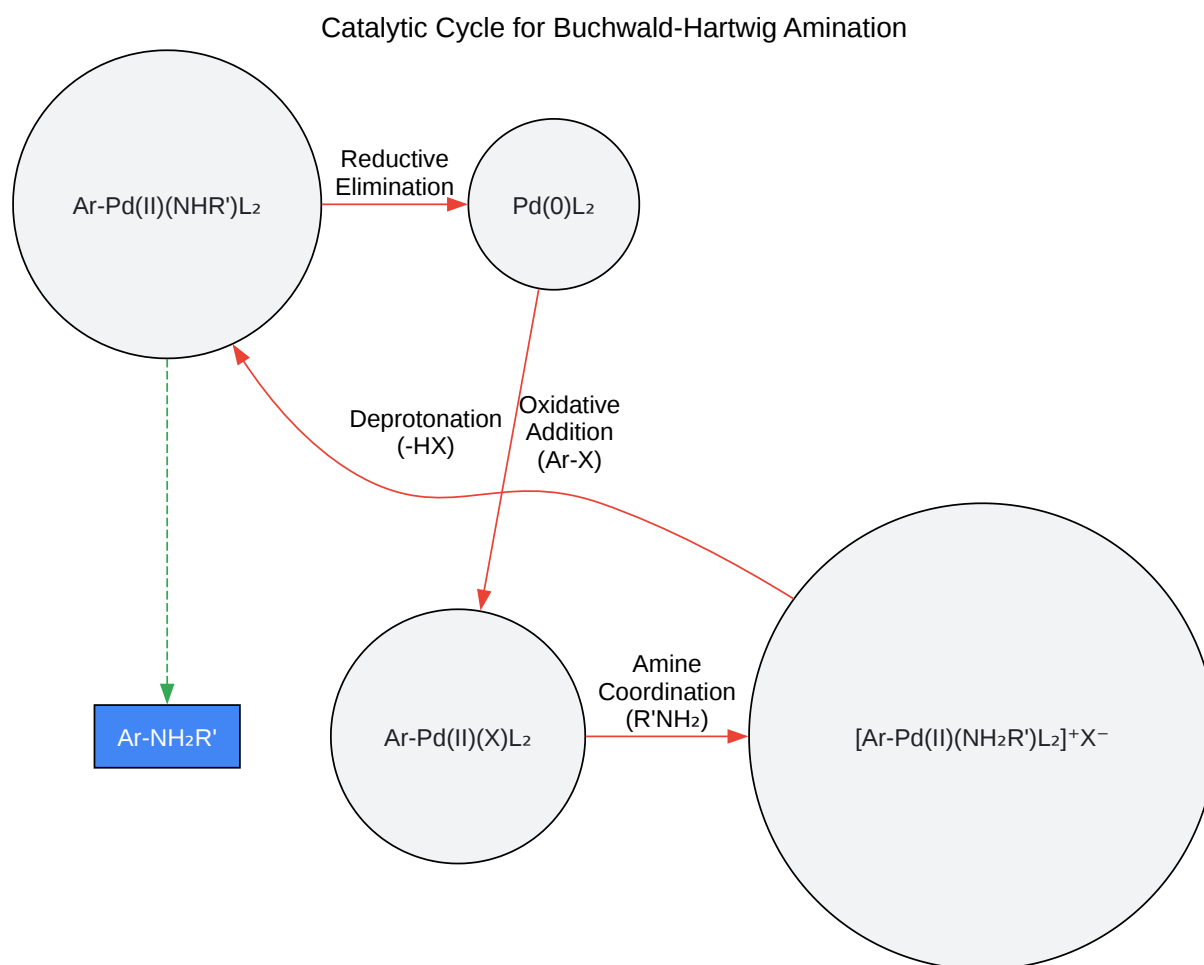
Experimental Workflow for N-Arylation of 2-Aminophenol

Experimental Workflow for N-Arylation of 2-Aminophenol

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Caption: General workflow for the N-arylation of 2-aminophenol.

Catalytic Cycle for Buchwald-Hartwig Amination



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Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

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